![molecular formula C14H10N4 B14427666 2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile CAS No. 83977-29-1](/img/structure/B14427666.png)
2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst, notable for its flexible NHC-based pincer ligand, interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of tandem catalysis, which enables complex molecules to be assembled in one pot through a sequence of catalytic steps, is a promising approach for efficient industrial production .
化学反応の分析
Types of Reactions
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
科学的研究の応用
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. The compound’s unique bicyclic structure allows it to engage in specific binding interactions, which are crucial for its activity.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Norbornane (Bicyclo[2.2.1]heptane): Features a different arrangement of carbon atoms in its bicyclic structure.
Spiropyran: A spirocyclic compound with distinct photochemical properties.
Uniqueness
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is unique due to its specific bicyclic structure and the presence of dinitrile groups
特性
CAS番号 |
83977-29-1 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC名 |
2-[5-(dicyanomethylidene)-2-bicyclo[4.2.0]octanylidene]propanedinitrile |
InChI |
InChI=1S/C14H10N4/c15-5-9(6-16)11-1-2-12(10(7-17)8-18)14-4-3-13(11)14/h13-14H,1-4H2 |
InChIキー |
APGQZIMAKSFHEV-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1C(=C(C#N)C#N)CCC2=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



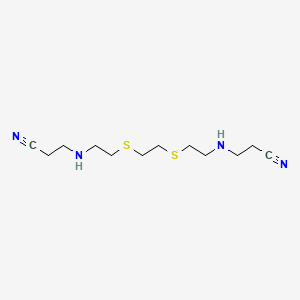
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
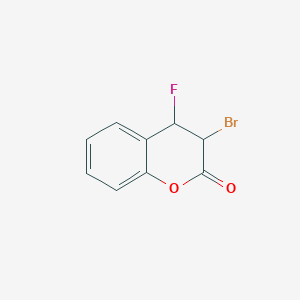
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
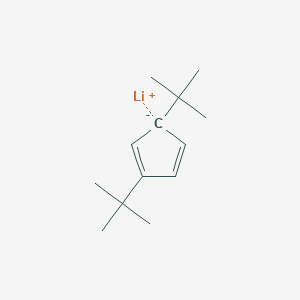
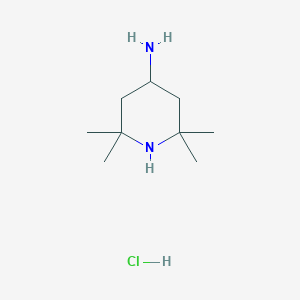
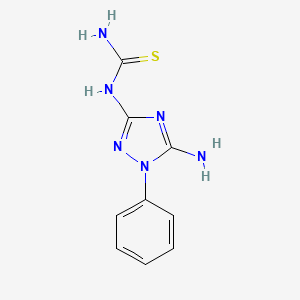
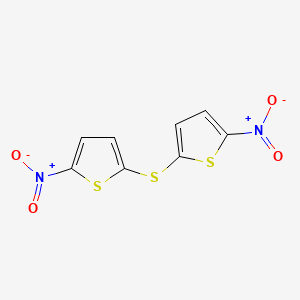
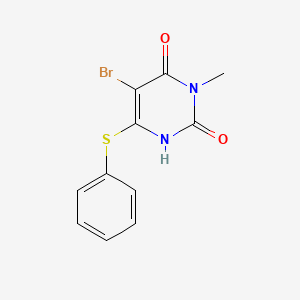
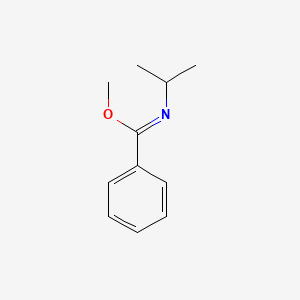
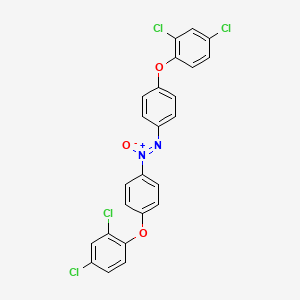
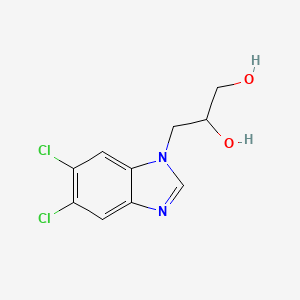
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
